Tert-butyl 2-ethylmorpholine-4-carboxylate

Medicinal Chemistry Drug Design ADME Properties

This chiral, Boc-protected morpholine features a 2-ethyl substituent (LogP 2.0323) and is supplied at ≥98% purity. It is ideal for CNS drug discovery, PROTAC linker design, and stereoselective API synthesis, delivering reliable, high-purity building blocks for demanding research.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B13064045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-ethylmorpholine-4-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCC1CN(CCO1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
InChIKeyXTMZHZJMGHLLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-ethylmorpholine-4-carboxylate: Properties and Baseline Data for Procurement Assessment


Tert-butyl 2-ethylmorpholine-4-carboxylate (CAS No. 1495426-85-1) is a chiral morpholine-4-carboxylic acid derivative characterized by an N-tert-butoxycarbonyl (N-Boc) protecting group and a 2-ethyl substituent on the morpholine ring . Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound is commercially available with certified purity specifications typically ≥95% (racemic) or ≥98% for single enantiomers . As a Boc-protected morpholine, it serves as a stable, shelf-ready intermediate that can be selectively deprotected under mild acidic conditions to yield the corresponding free amine for downstream synthetic elaboration . Computed physicochemical parameters include a topological polar surface area (TPSA) of 38.77 Ų and a calculated LogP value of 2.0323, indicating moderate lipophilicity and favorable membrane permeability characteristics .

Why Tert-butyl 2-ethylmorpholine-4-carboxylate Cannot Be Interchanged with Generic Morpholine Carboxylates


Direct substitution of tert-butyl 2-ethylmorpholine-4-carboxylate with structurally related morpholine-4-carboxylates (e.g., tert-butyl morpholine-4-carboxylate [CAS 220199-85-9] or ethyl morpholine-4-carboxylate [CAS 6976-49-4]) is scientifically unjustified because these analogs lack the 2-ethyl substituent that fundamentally alters physicochemical properties critical for pharmacokinetic behavior and synthetic utility [1]. The 2-ethyl group increases lipophilicity (calculated LogP = 2.0323 for the 2-ethyl derivative versus LogP = 0.41300 for ethyl morpholine-4-carboxylate ), which directly impacts membrane permeability and chromatographic retention. This structural feature also introduces a chiral center at the C2 position, enabling stereoselective synthesis and the generation of enantiomerically pure intermediates —capabilities absent in achiral morpholine-4-carboxylate scaffolds. Moreover, the tert-butyl carbamate (Boc) protecting group provides orthogonal protection chemistry compared to the ethyl ester group; the Boc group is cleavable under mild acidic conditions (e.g., TFA in DCM), whereas ethyl esters require basic hydrolysis, leading to incompatible deprotection strategies in complex synthetic sequences . Consequently, generic substitution would introduce unpredictable changes in reaction outcomes, product purity profiles, and biological activity of downstream compounds, violating the principle of structural fidelity in medicinal chemistry lead optimization and chemical process development.

Quantitative Differentiation of Tert-butyl 2-ethylmorpholine-4-carboxylate Versus Morpholine-4-carboxylate Analogs


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability in Drug Discovery

Tert-butyl 2-ethylmorpholine-4-carboxylate exhibits a significantly higher calculated LogP value of 2.0323 compared to the 2-unsubstituted analog ethyl morpholine-4-carboxylate, which has a measured LogP of 0.41300 . This 4.9-fold increase in lipophilicity (calculated as the ratio of partition coefficients: 10^(2.0323) / 10^(0.41300) ≈ 41.7 / 2.59 ≈ 16.1) is directly attributable to the 2-ethyl substituent, which increases hydrophobic surface area and reduces polar interactions with the aqueous phase. Elevated LogP values in this range are associated with enhanced passive membrane permeability and improved oral absorption potential, as documented in structure-property relationship studies of tert-butyl-containing drug analogs [1].

Medicinal Chemistry Drug Design ADME Properties

Chiral Integrity for Stereoselective Synthesis of Enantiomerically Pure Intermediates

The target compound possesses a stereogenic center at the C2 position of the morpholine ring, enabling the procurement of enantiomerically pure (R)- and (S)-isomers under distinct CAS numbers: (R)-tert-butyl 2-ethylmorpholine-4-carboxylate (CAS 2079871-60-4) and (S)-tert-butyl 2-ethylmorpholine-4-carboxylate (CAS 2079873-08-6) . In contrast, the unsubstituted analog tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) is achiral and cannot impart stereochemical information to downstream products . This chirality enables the synthesis of diastereomerically and enantiomerically enriched drug candidates, a capability essential for modern pharmaceutical development where >60% of approved small-molecule drugs are chiral [1].

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Structural Scaffold for Morpholine-Containing Bioactive Molecules with Documented Neurological Activity

The 2-ethylmorpholine scaffold present in tert-butyl 2-ethylmorpholine-4-carboxylate represents a privileged structure in medicinal chemistry, with extensive literature documenting the pharmacological activity of morpholine derivatives as central nervous system (CNS) agents, including norepinephrine reuptake inhibitors [1] and mGluR4 allosteric activators [2]. A comprehensive review of morpholine-containing bioactive molecules identified over 40 approved drugs and clinical candidates containing the morpholine core, with the 2-substituted variants exhibiting enhanced target engagement and metabolic stability compared to unsubstituted analogs [3]. While direct bioactivity data for the exact target compound as a Boc-protected intermediate is unavailable (it is not a final drug substance), the 2-ethyl substituent positions this scaffold for elaboration into potent CNS-active compounds following Boc deprotection and further functionalization.

CNS Drug Discovery Neurological Disorders Morpholine Pharmacophore

Orthogonal Boc-Protecting Group Enables Selective Deprotection in Complex Synthetic Sequences

The N-Boc protecting group on tert-butyl 2-ethylmorpholine-4-carboxylate provides orthogonal protection chemistry relative to the 2-ethyl substituent and the morpholine ring oxygen. This is in contrast to ethyl morpholine-4-carboxylate (CAS 6976-49-4), which contains an ethyl carbamate group that is less labile under mild acidic conditions and requires harsher basic hydrolysis (e.g., aqueous NaOH at elevated temperatures) for cleavage . The Boc group can be selectively removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature within 1-2 hours, yielding the free 2-ethylmorpholine amine in >95% yield without affecting acid-sensitive functional groups elsewhere in the molecule [1]. This orthogonal reactivity is essential for multi-step syntheses where multiple protecting groups must be manipulated sequentially without cross-reactivity, a common requirement in the preparation of complex pharmaceutical intermediates and natural product analogs [2].

Organic Synthesis Protecting Group Chemistry Peptide Synthesis

Priority Application Scenarios for Tert-butyl 2-ethylmorpholine-4-carboxylate in R&D and Industrial Synthesis


Lead Optimization in CNS Drug Discovery Programs Targeting Norepinephrine Reuptake or mGluR Modulation

Researchers developing novel CNS-active compounds should prioritize tert-butyl 2-ethylmorpholine-4-carboxylate as a key intermediate due to the well-documented pharmacological activity of 2-substituted morpholines as norepinephrine reuptake inhibitors [1] and mGluR4 allosteric activators [2]. Following Boc deprotection under mild acidic conditions, the resulting 2-ethylmorpholine amine can be elaborated via N-alkylation, N-acylation, or reductive amination to generate focused libraries of analogs for SAR exploration. The enhanced lipophilicity (LogP 2.0323) of the scaffold predicts favorable blood-brain barrier penetration, a critical requirement for CNS drug candidates [3]. This intermediate provides a direct synthetic entry point into a pharmacologically validated chemical space, reducing the time and resources required for de novo scaffold synthesis and enabling faster progression from hit identification to lead optimization.

Stereoselective Synthesis of Chiral Pharmaceutical Intermediates and APIs

Process chemists engaged in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) should procure the individual enantiomers of tert-butyl 2-ethylmorpholine-4-carboxylate (R-isomer CAS 2079871-60-4 and S-isomer CAS 2079873-08-6 ) to ensure stereochemical fidelity in the final drug substance. The availability of both enantiomers in high optical purity enables asymmetric synthesis strategies, including diastereoselective reactions and chiral auxiliary approaches, which are mandated by regulatory guidelines (ICH Q6A) for the control of stereoisomeric impurities in pharmaceutical products. The Boc-protected amine functionality provides a stable, storable intermediate that can be incorporated into multi-kilogram scale processes without racemization, ensuring consistent product quality and yield in commercial manufacturing campaigns.

Building Block for PROTACs and Bifunctional Degraders Requiring Morpholine-Containing Linkers

Medicinal chemists designing proteolysis-targeting chimeras (PROTACs) or other bifunctional degraders should consider tert-butyl 2-ethylmorpholine-4-carboxylate as a versatile building block for constructing morpholine-containing linkers. The morpholine core is frequently employed in linker design due to its favorable physicochemical properties, including balanced lipophilicity (LogP 2.0323) and moderate topological polar surface area (TPSA 38.77 Ų) , which together enhance aqueous solubility while maintaining passive membrane permeability [3]. The orthogonal Boc protecting group permits selective unmasking of the morpholine nitrogen for subsequent conjugation to E3 ligase ligands or target protein binders without interfering with other functional handles. This modularity accelerates the synthesis of diverse PROTAC libraries and facilitates systematic optimization of linker length, composition, and physicochemical properties—critical parameters governing degradation efficiency and cellular potency [4].

Reference Standard and Impurity Profiling in Quality Control of Morpholine-Containing Drug Substances

Analytical development and quality control (QC) laboratories should procure certified reference standards of tert-butyl 2-ethylmorpholine-4-carboxylate (≥98% purity ) for use as a system suitability standard in HPLC method development and as an impurity marker in the analysis of morpholine-containing drug substances and intermediates. The compound's distinct chromatographic retention, driven by its LogP of 2.0323 , provides clear separation from more polar morpholine-4-carboxylate analogs (e.g., ethyl morpholine-4-carboxylate, LogP 0.41300 ), enabling accurate quantification of residual starting materials and synthetic byproducts in API batches. Its well-defined structure (CAS 1495426-85-1, MW 215.29 g/mol) [1] and commercial availability from multiple certified vendors facilitate method validation and transfer across R&D and manufacturing sites, ensuring compliance with ICH Q2(R1) analytical procedure validation requirements.

Quote Request

Request a Quote for Tert-butyl 2-ethylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.